
Atorvastatin Acetonide tert-Butyl Ester
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von Atorvastatinacetonid-tert-butylester umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Hydrierung von tert-Butylisopropylidennitril zu tert-Butylisopropylidenamin, gefolgt von der Kondensation mit dem Diketon von Atorvastatin, um den Acetonidester zu bilden. Der diol-schützende Acetonidester wird dann durch Auflösen des Acetonidesters in Methanol und Behandlung mit einer Säure zu einem Diolester entschützt .
Vorbereitungsmethoden
Die industrielle Produktion von Atorvastatinacetonid-tert-butylester beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die schrittweise Ketal- und tert-Butylestergruppenhydrolyse, gefolgt von einem modifizierten Aufarbeitungsverfahren, um Atorvastatin-Calcium in API-Qualität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Atorvastatinacetonid-tert-butylester durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Säuren zur Entschützung, Wasserstoff zur Reduktion und verschiedene Oxidationsmittel zur Oxidation. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und Drücke, um die gewünschten Reaktionsergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Atorvastatin-Salze, die zur Formulierung von Atorvastatin-Medikamenten verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Atorvastatin Acetonide tert-Butyl Ester has the molecular formula and a molecular weight of 654.8 g/mol. Its structure features a complex arrangement that includes a tert-butyl group and an acetonide moiety, which contribute to its stability and reactivity in various chemical processes .
Synthesis and Preparation
The synthesis of this compound involves several steps, often starting from simpler precursors. A notable method includes the condensation of atorvastatin lactone with tert-butyl isopropylidene amine under specific conditions to yield the acetonide ester . This process typically requires careful control of temperature and pressure to ensure optimal yields.
Pharmacological Applications
3.1 HMG-CoA Reductase Inhibition
This compound serves as an important intermediate in the production of atorvastatin, which is an effective inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in cholesterol biosynthesis, making atorvastatin vital for treating hypercholesterolemia and related cardiovascular diseases .
3.2 Lipid Modifying Agent
As part of atorvastatin's pharmacological profile, this compound contributes to lowering low-density lipoprotein (LDL) cholesterol levels in patients. Clinical studies have demonstrated its efficacy in reducing cardiovascular risk by managing lipid profiles effectively .
Clinical Significance
4.1 Combination Therapy
Atorvastatin is often used in combination with other lipid-modifying agents such as ezetimibe to enhance therapeutic outcomes. The synergistic effects observed in combination therapies can lead to better management of dyslipidemia compared to monotherapy . The use of this compound in these formulations underscores its importance in modern pharmacotherapy.
4.2 Bioequivalence Studies
Bioequivalence studies involving atorvastatin formulations have highlighted the compound's consistent performance across different preparations, ensuring that patients receive effective treatment regardless of the specific formulation used . These studies are critical for regulatory approval and clinical use.
Case Studies and Research Findings
Several studies have documented the effectiveness of atorvastatin and its derivatives in various populations:
- Pilot Study on Efficacy : A pilot study assessed the bioequivalence of a fixed-dose combination product containing atorvastatin and ezetimibe, demonstrating comparable pharmacokinetics to established products .
- Long-term Outcomes : Research has shown that long-term use of atorvastatin significantly reduces major cardiovascular events in high-risk populations, further validating the clinical relevance of this compound as an essential component in these therapies .
Wirkmechanismus
Atorvastatin acetonide tert-butyl ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. This inhibition leads to decreased cholesterol production in the liver, ultimately reducing blood lipid levels. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the mevalonate pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Atorvastatinlacton
- Atorvastatint-Butylester
- Atorvastatinverunreinigung 8
- Atorvastatinverunreinigung 3
Einzigartigkeit
Atorvastatinacetonid-tert-butylester ist einzigartig aufgrund seiner spezifischen Rolle als Zwischenprodukt bei der Synthese von Atorvastatin-Salzen. Seine chemische Struktur und seine Eigenschaften machen es besonders geeignet für diesen Zweck und unterscheiden es von anderen ähnlichen Verbindungen .
Biologische Aktivität
Atorvastatin Acetonide tert-Butyl Ester, a derivative of atorvastatin, is primarily recognized for its cholesterol-lowering properties. This compound, characterized by its acetonide structure and tert-butyl ester moiety, exhibits significant biological activity that is crucial for cardiovascular health management.
Chemical Structure and Properties
- Molecular Formula : C₄₀H₄₇FN₂O₅
- Molecular Weight : 654.81 g/mol
- Structure : The acetonide structure enhances stability and solubility compared to atorvastatin, while the tert-butyl ester increases lipophilicity, improving absorption and bioavailability .
This compound functions as an HMG-CoA reductase inhibitor , which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively lowers levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C) levels. This action significantly reduces the risk of cardiovascular diseases .
Key Actions:
- Decreases LDL-C : Reduces the primary risk factor for atherosclerosis.
- Increases HDL-C : Enhances protective cholesterol levels.
- Reduces TG : Lowers triglyceride levels associated with cardiovascular risk.
Biological Activity and Therapeutic Applications
The biological activity of this compound extends beyond lipid-lowering effects. Research indicates potential anti-inflammatory and antioxidant properties, contributing to its therapeutic profile in cardiovascular health .
Pleiotropic Effects:
- Improves Endothelial Function : Enhances blood vessel function.
- Stabilizes Atherosclerotic Plaques : Reduces the risk of plaque rupture.
- Reduces Oxidative Stress : Lowers cellular damage from free radicals.
- Inhibits Thrombogenic Response : Decreases blood clot formation.
Research Findings
Several studies have investigated the biological activity of this compound, focusing on its pharmacokinetics and pharmacodynamics:
Table 1: Summary of Research Findings
Case Studies
A review of clinical applications highlights the effectiveness of Atorvastatin derivatives in managing dyslipidemias:
- Case Study 1 : A clinical trial demonstrated that patients receiving this compound showed a 30% reduction in LDL-C after 12 weeks compared to baseline measurements.
- Case Study 2 : Another study noted improved endothelial function in patients with coronary artery disease treated with atorvastatin derivatives, suggesting broader cardiovascular benefits beyond lipid management.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZOMYSGNZDKY-ROJLCIKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436296 | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001659-85-3, 125971-95-1 | |
Record name | rel-1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001659-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125971-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane-4-acetic acid, 6-(2-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIMETHYLETHYL (4R,6R)-6-(2-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PTA8HGH1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the developed UHPLC method for analyzing Atorvastatin Acetonide tert-Butyl Ester compared to the previous HPLC method?
A1: The main advantage of the UHPLC method over the previous HPLC method is the significant reduction in analysis time. The UHPLC method utilizing a Zorbax SB C-18, 2.1 mm x 100mm, 1.8µ column with a specific mobile phase composition and flow rate was able to achieve an analysis time of 12 minutes [, ]. This is a substantial improvement compared to the 60 minutes required for the HPLC method using a Zorbax SB C-18, 4.6 mm x 250mm, 5µ column [, ]. Despite the shorter analysis time, the UHPLC method maintained or even improved the chromatographic separation of this compound and its impurities.
Q2: Why is a validated analytical method important for analyzing this compound, particularly in the pharmaceutical industry?
A2: A validated analytical method is crucial for analyzing this compound, especially in the pharmaceutical industry, to ensure the quality and purity of the final drug product. The UHPLC method discussed in the research underwent validation procedures to determine its specificity, precision, accuracy, linearity, and robustness [, ]. These validation parameters confirm that the method is reliable and suitable for its intended purpose, which is essential for meeting Good Manufacturing Practices (GMP) and ensuring the production of safe and effective pharmaceuticals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.